Methyl 3-[2-(dimethylsulfamoyl)phenyl]-5-fluorobenzoate
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Overview
Description
Methyl 3-[2-(dimethylsulfamoyl)phenyl]-5-fluorobenzoate is a chemical compound with a complex structure that includes a fluorinated benzoate ester and a dimethylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[2-(dimethylsulfamoyl)phenyl]-5-fluorobenzoate typically involves multiple steps, starting with the preparation of the core benzoate structure, followed by the introduction of the fluorine atom and the dimethylsulfamoyl group. Common synthetic routes include:
Suzuki–Miyaura Coupling: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Electrophilic Aromatic Substitution: Fluorination can be achieved through electrophilic aromatic substitution using reagents like Selectfluor.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Types of Reactions:
Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic ring, often using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Amino or thiol-substituted derivatives.
Scientific Research Applications
Methyl 3-[2-(dimethylsulfamoyl)phenyl]-5-fluorobenzoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-[2-(dimethylsulfamoyl)phenyl]-5-fluorobenzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Methyl 3-[2-(methylsulfamoyl)phenyl]-5-fluorobenzoate: Similar structure but with a methylsulfamoyl group instead of dimethylsulfamoyl.
Methyl 3-[2-(dimethylsulfamoyl)phenyl]-4-fluorobenzoate: Similar structure but with the fluorine atom in a different position.
Uniqueness: Methyl 3-[2-(dimethylsulfamoyl)phenyl]-5-fluorobenzoate is unique due to the specific positioning of the fluorine atom and the dimethylsulfamoyl group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 3-[2-(dimethylsulfamoyl)phenyl]-5-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4S/c1-18(2)23(20,21)15-7-5-4-6-14(15)11-8-12(16(19)22-3)10-13(17)9-11/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZKKCLXWDNAFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=CC(=C2)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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